molecular formula C11H17N3O3 B6326977 t-Butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate CAS No. 876392-21-1

t-Butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate

Cat. No. B6326977
CAS RN: 876392-21-1
M. Wt: 239.27 g/mol
InChI Key: WAOJOLYKZNBOTL-UHFFFAOYSA-N
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Description

The compound “t-Butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The synthesis of imidazole derivatives involves the formation of bonds during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their broad spectrum of biological activities. The compound could be utilized in the synthesis of drugs with antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties, among others . Its structural similarity to biologically active molecules makes it a valuable synthon in medicinal chemistry.

Antimicrobial Agents

The imidazole ring is known for its antimicrobial properties. This compound could be researched for its efficacy against various strains of bacteria and fungi, potentially leading to new treatments for infectious diseases .

Agricultural Chemicals

Imidazole derivatives can also serve as potent antifungal and antihelmintic agents in agriculture. They could be applied in the development of pesticides and herbicides that protect crops from pests and diseases without harming the environment .

Material Science

In material science, imidazole compounds are used as curing agents for epoxy resins due to their ability to facilitate polymerization. The compound could be explored for its potential to improve the thermal stability and mechanical properties of polymers .

Chemical Catalysis

Imidazole and its derivatives can act as catalysts in chemical reactions. This particular compound could be investigated for its catalytic properties in organic synthesis, potentially improving reaction efficiency and selectivity .

Biochemical Research

Due to the imidazole ring’s presence in biological molecules like histidine and purines, derivatives like “t-Butyl (2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl)carbamate” can be used in biochemical research to study enzyme mechanisms, protein structures, and nucleic acid interactions .

Future Directions

The future directions in the field of imidazole derivatives involve overcoming the challenges in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

tert-butyl N-[2-(1-methylimidazol-2-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)13-7-8(15)9-12-5-6-14(9)4/h5-6H,7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOJOLYKZNBOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-(1-methyl-1h-imidazol-2-yl)-2-oxoethyl)carbamate

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